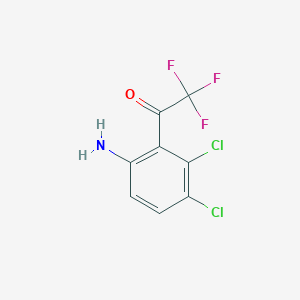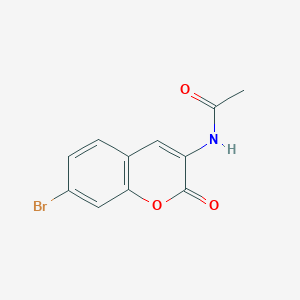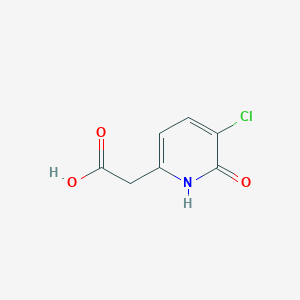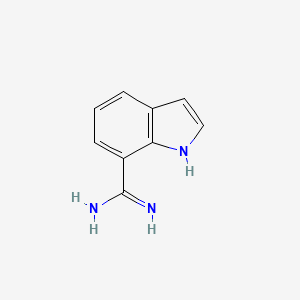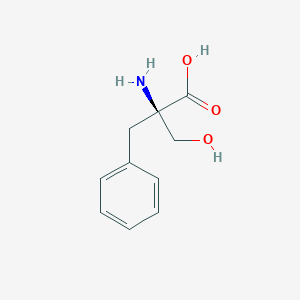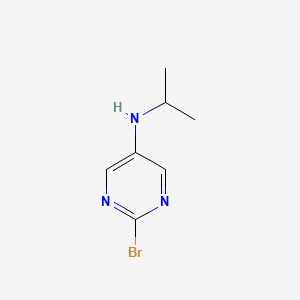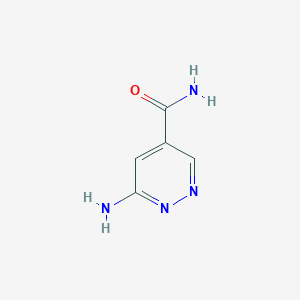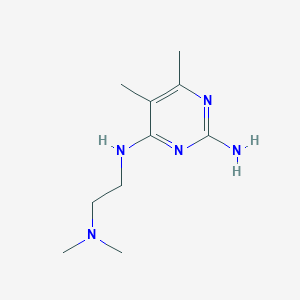
N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylaminoethyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine typically involves the reaction of 5,6-dimethylpyrimidine-2,4-diamine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological macromolecules, affecting their function. The compound may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N2-(2-(Dimethylamino)ethyl)-N4-dodecyl-6-methylpyrimidine-2,4-diamine: This compound has a similar structure but with a longer alkyl chain, which may affect its solubility and biological activity.
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
Uniqueness
N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H19N5 |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-N-[2-(dimethylamino)ethyl]-5,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H19N5/c1-7-8(2)13-10(11)14-9(7)12-5-6-15(3)4/h5-6H2,1-4H3,(H3,11,12,13,14) |
InChI Key |
VGPKMTWEBAZEPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1NCCN(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


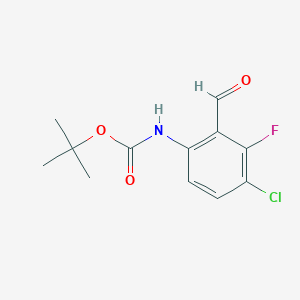
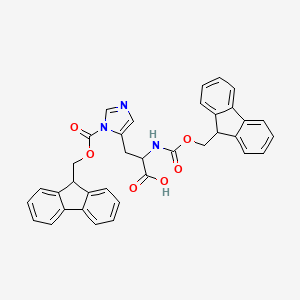
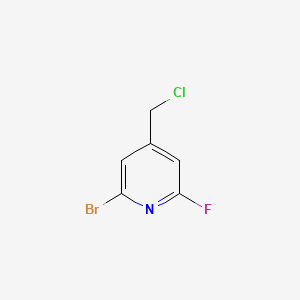
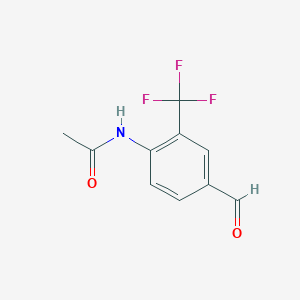
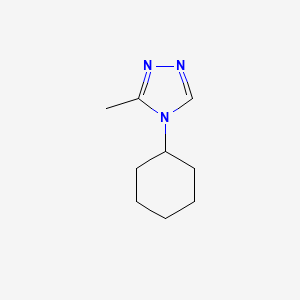
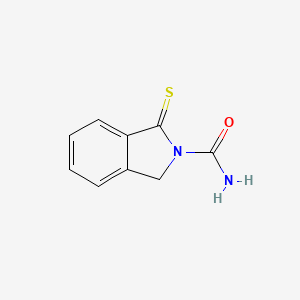
![4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole](/img/structure/B13118367.png)
